

Methyl 4-iodobutanoate (CAS 14273-85-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-iodobutanoate*

Cat. No.: *B082882*

[Get Quote](#)

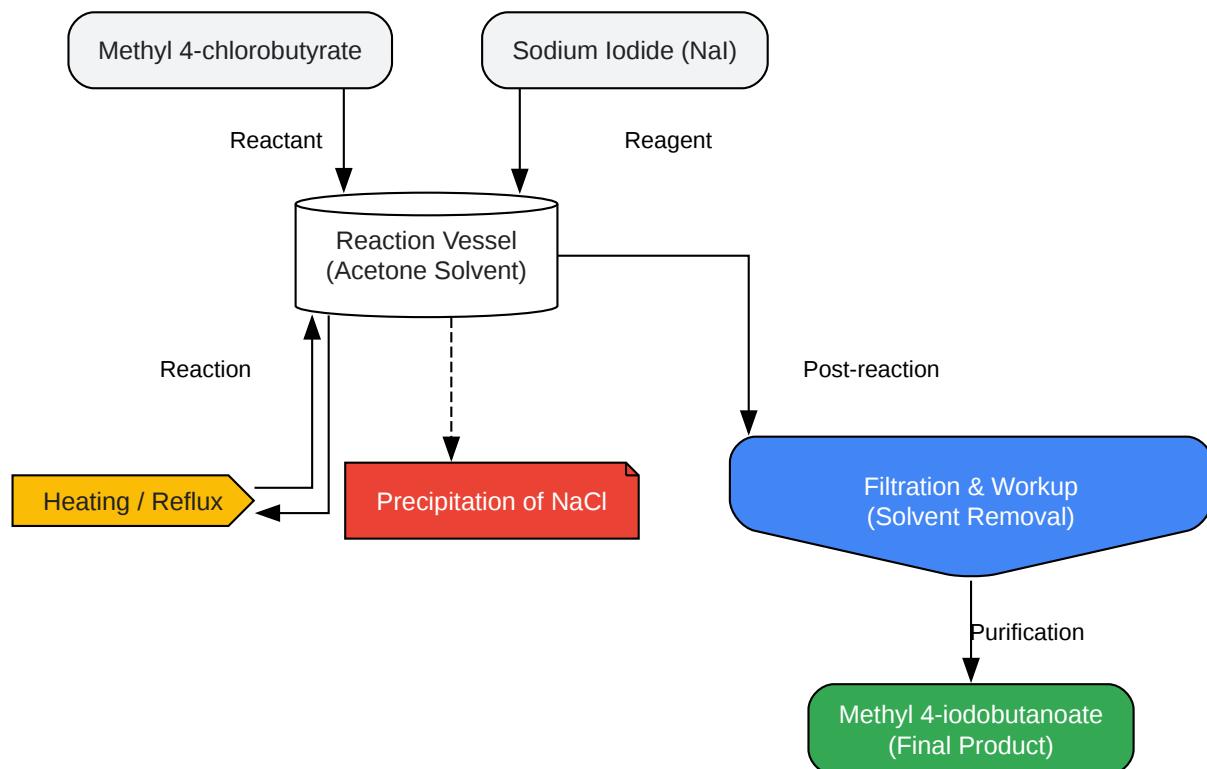
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodobutanoate, with CAS number 14273-85-9, is a valuable haloalkane ester that serves as a key building block and reagent in advanced organic synthesis. Its structure, featuring a reactive primary iodide and a methyl ester, makes it a versatile intermediate for introducing a four-carbon chain in the synthesis of complex molecules. This document provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for professionals in chemical research and pharmaceutical development.

Chemical and Physical Properties

Methyl 4-iodobutanoate is typically a solid that contains copper as a stabilizer. Its physical and chemical properties are summarized in the table below.


Property	Value	Reference(s)
CAS Number	14273-85-9	
Molecular Formula	C ₅ H ₉ IO ₂	[1] [2]
Molecular Weight	228.03 g/mol	[2] [3]
Appearance	Solid	
Density	1.689 g/mL at 25 °C	[4]
Boiling Point	80-83 °C at 11 mmHg	[4]
Refractive Index (n ₂₀ /D)	1.505	[4]
Flash Point	99 °C (210.2 °F) - closed cup	
InChI Key	NBCIIVXSBDKOM- UHFFFAOYSA-N	
SMILES String	COC(=O)CCCI	
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[1]

Synthesis and Manufacturing

The most common and direct method for synthesizing **Methyl 4-iodobutanoate** is via a Finkelstein reaction. This process involves the nucleophilic substitution of a chloride with an iodide.

General Synthesis Pathway

Methyl 4-iodobutanoate can be synthesized from methyl 4-chlorobutyrate by reacting it with sodium iodide in a suitable solvent like acetone.[\[4\]](#) The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution.

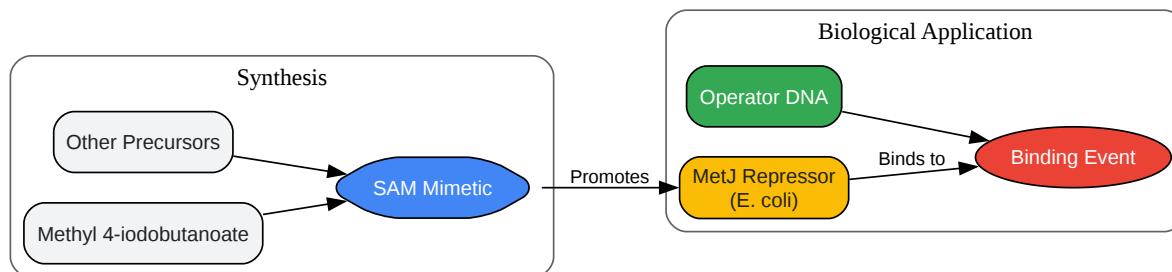
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 4-iodobutanoate** via Finkelstein reaction.

Experimental Protocol: Synthesis from Methyl 4-chlorobutyrate

The following is a representative laboratory-scale protocol for the synthesis of **Methyl 4-iodobutanoate**.

- Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-chlorobutyrate (1.0 eq) and anhydrous sodium iodide (1.2 eq).
- Solvent Addition: Add anhydrous acetone (approx. 3 mL per gram of chlorobutyrate) to the flask.


- Reaction: Stir the mixture vigorously and heat it to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually 12-24 hours). A white precipitate of sodium chloride will form as the reaction proceeds.
- Workup: After cooling the reaction mixture to room temperature, filter off the precipitated sodium chloride and wash the solid with a small amount of fresh acetone.
- Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is redissolved in diethyl ether and washed sequentially with water and a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- Final Product: The final product can be further purified by vacuum distillation to yield pure **Methyl 4-iodobutanoate**.

Reactivity and Applications in Drug Development

Methyl 4-iodobutanoate is a versatile alkylating agent used in the synthesis of various pharmaceutical intermediates and complex organic molecules.

Key Applications

- Synthesis of Pyrrole Derivatives: It is used as a reagent in the synthesis of compounds like 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] butanoic acid.[4]
- S-adenosylmethionine (SAM) Mimetics: The compound has been employed in the synthesis of stable S-adenosylmethionine (SAM) analogues.[4] These mimetics are crucial tools for studying biological methylation and have been used to investigate the binding of the *E. coli* methionine repressor (MetJ) to its operator DNA.
- Building Block in Medicinal Chemistry: The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[5] The butyrate chain provided by this reagent is a common structural motif in various bioactive molecules.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **Methyl 4-iodobutanoate** in SAM mimetic studies.

Spectroscopic and Analytical Data

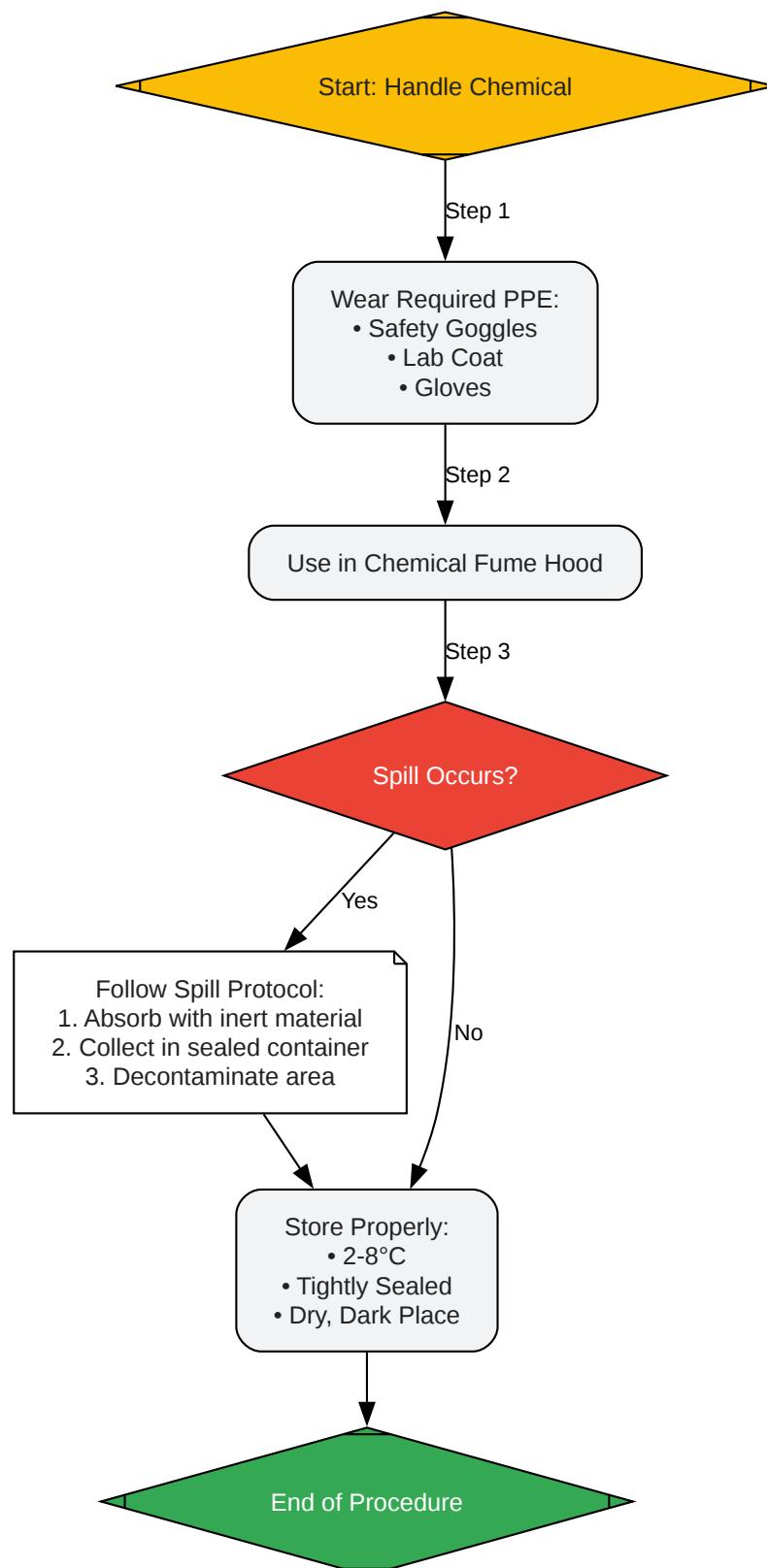
Characterization of **Methyl 4-iodobutanoate** is typically performed using standard analytical techniques. While specific spectra are lot-dependent and provided by suppliers, the expected analytical data types are listed below.

Analysis Type	Expected Use
¹ H NMR	Confirms the proton environment, showing signals for the methyl ester, and the three methylene groups of the butyl chain.
¹³ C NMR	Identifies all five unique carbon atoms in the molecule, including the carbonyl carbon.
Mass Spec (MS)	Determines the molecular weight and provides fragmentation patterns for structural confirmation.
Infrared (IR)	Shows characteristic absorption bands, notably the C=O stretch of the ester group.
HPLC / GC	Used to determine the purity of the compound.

Safety and Handling

Methyl 4-iodobutanoate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary


The compound is classified with the following hazards.[\[6\]](#)

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
Signal Word	Warning

Handling and Personal Protective Equipment (PPE)

Proper handling is critical to ensure laboratory safety.[\[6\]](#)[\[7\]](#)

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[\[6\]](#)[\[7\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).
[\[6\]](#)
- Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[\[6\]](#)
- Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor filter (Type A Brown conforming to EN140 or EN405).[\[6\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store refrigerated at 2-8°C.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Basic laboratory safety workflow for handling **Methyl 4-iodobutanoate**.

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.[6]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[6]
- Ingestion: Do NOT induce vomiting. Get medical attention.[6]

Conclusion

Methyl 4-iodobutanoate is a highly functionalized and reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in creating complex molecular architectures, particularly in the context of pharmaceutical research, makes it an important compound for drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 14273-85-9|Methyl 4-iodobutanoate|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 4-IODOBUTYRATE | 14273-85-9 [chemicalbook.com]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- To cite this document: BenchChem. [Methyl 4-iodobutanoate (CAS 14273-85-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082882#methyl-4-iodobutanoate-cas-number-14273-85-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com